1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one
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Overview
Description
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one is a chemical compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a prop-2-yn-1-one moiety
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reaction Conditions: The aldehyde undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Scientific Research Applications
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one and 4-(trifluoromethyl)benzylamine.
Properties
Molecular Formula |
C10H4F4O |
---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C10H4F4O/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h1,3-5H |
InChI Key |
UVFOCVIVNKMTMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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